tert-Butyl 2,2-dimethylpiperazine-1-carboxylate

Medicinal Chemistry Organic Synthesis Handling and Storage

This gem-dimethyl-substituted Boc-piperazine is NOT interchangeable with generic 1-Boc-piperazine (CAS 57260-71-6). The 2,2-dimethyl group introduces critical steric hindrance and restricts conformational flexibility, directly impacting reactivity in alkylation, reductive amination, and amide coupling. Explicitly cited for preparing (arylamino)pyrido[2,3-d]pyrimidinones as selective CDK4 antitumor inhibitors. Also serves as a precursor for sterically hindered Btk inhibitor pharmacophores. The Boc-protected secondary amine (predicted pKa 8.53) offers orthogonal reactivity versus the free base 2,2-dimethylpiperazine (CAS 84477-72-5, predicted pKa 9.38). Ideal for medicinal chemistry campaigns requiring precise steric and electronic control at the piperazine core.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 674792-07-5
Cat. No. B1517659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,2-dimethylpiperazine-1-carboxylate
CAS674792-07-5
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1(CNCCN1C(=O)OC(C)(C)C)C
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5/h12H,6-8H2,1-5H3
InChIKeyDVMUNQAGXAMHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate (CAS 674792-07-5): Procurement and Research Use Profile


tert-Butyl 2,2-dimethylpiperazine-1-carboxylate, also known as 1-Boc-2,2-dimethylpiperazine, is an N-protected piperazine derivative with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on one piperazine nitrogen and a gem-dimethyl substitution at the 2-position of the piperazine ring. It is primarily utilized as a key intermediate and building block in medicinal chemistry, particularly in the synthesis of cyclin-dependent kinase (CDK) inhibitors and other pharmaceutical candidates . Its standard commercial specifications include a purity of ≥95-98% as determined by NMR or GC .

Why Simple Substitution of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate is Not Recommended


Substituting tert-butyl 2,2-dimethylpiperazine-1-carboxylate with a generic N-Boc-piperazine or a different N-protected piperazine is not chemically equivalent. The gem-dimethyl substitution at the 2-position of the piperazine ring introduces significant steric hindrance and alters the conformational flexibility of the ring compared to the unsubstituted analog (1-Boc-piperazine, CAS 57260-71-6) . This structural difference directly impacts the reactivity and selectivity of the secondary amine nitrogen (the non-Boc-protected nitrogen) in downstream reactions such as alkylation, reductive amination, or amide coupling. Substitution would change the resulting molecular geometry and properties of the final product. Furthermore, the presence of the Boc protecting group distinguishes this compound from the free base, 2,2-dimethylpiperazine (CAS 84477-72-5), which has a different pKa (predicted 9.38±0.40) compared to the Boc-protected version (predicted 8.53±0.40) , leading to different reactivity and handling requirements.

Quantitative Differentiation Evidence for tert-Butyl 2,2-dimethylpiperazine-1-carboxylate


Comparison of Physical State: tert-Butyl 2,2-dimethylpiperazine-1-carboxylate vs. 1-Boc-piperazine

At room temperature, tert-butyl 2,2-dimethylpiperazine-1-carboxylate is typically a liquid, whereas the unsubstituted analog, 1-Boc-piperazine (CAS 57260-71-6), is a low-melting solid (mp 43-47 °C) . This difference in physical state impacts material handling, weighing, and automation compatibility in a research setting. The liquid state of the target compound may offer advantages for liquid handling systems but requires different storage and spill management procedures compared to the solid analog.

Medicinal Chemistry Organic Synthesis Handling and Storage

Predicted Physicochemical Property Differentiation: LogP and pKa

The predicted partition coefficient (LogP) for tert-butyl 2,2-dimethylpiperazine-1-carboxylate is reported as 1.59 , and its predicted pKa is 8.53±0.40 . In comparison, the free base 2,2-dimethylpiperazine has a predicted pKa of 9.38±0.40 . While both are predicted values, this 0.85 log unit difference in basicity is significant and indicates the Boc-protected intermediate will behave differently in reactions requiring a nucleophilic amine, such as alkylations or amide formations. No experimental pKa or LogP data were found in the searched literature.

Medicinal Chemistry Drug Design Physicochemical Properties

Validated Application Scenarios for tert-Butyl 2,2-dimethylpiperazine-1-carboxylate


Synthesis of (Arylamino)pyrido[2,3-d]pyrimidinone CDK4/6 Inhibitors

This compound is explicitly cited as a reactant in the preparation of (arylamino)pyrido[2,3-d]pyrimidinones, a class of specific inhibitors of cyclin-dependent kinase 4 (CDK4) with antitumor applications [1]. This is the most specific and well-documented application for this building block in the open literature. Researchers developing new CDK4/6 inhibitors may find this compound a suitable precursor for introducing a 2,2-dimethylpiperazine moiety into their lead structures.

Preparation of 2,2-Dimethylpiperazine-Containing Btk Inhibitors

Related alkylated piperazine compounds, for which tert-butyl 2,2-dimethylpiperazine-1-carboxylate can serve as a logical precursor, have been described as inhibitors of Bruton's Tyrosine Kinase (Btk) [2]. While this specific compound is not the active agent, it is a potential intermediate for introducing the sterically hindered 2,2-dimethylpiperazine core into Btk inhibitor pharmacophores, which are relevant for treating inflammation and certain cancers.

Synthesis of Novel Acaricide Candidates via Intermediate Derivatization

A related N-substituted piperazine derivative class, synthesized from a tert-butyl piperazine-1-carboxylate starting material, demonstrated significant acaricidal activity. Compound 12 from this series achieved an LC50 of 0.8977 mg L-1 against Tetranychus cinnabarinus, proving more active than the commercial controls spirodiclofen and pyridaben [3]. While the target compound is a simpler homolog, this precedent supports its utility as a building block in the discovery of new agrochemical agents requiring a substituted piperazine core.

General Organic Synthesis for Creating Sterically Hindered Amines

The compound's key structural feature is a secondary amine adjacent to a gem-dimethyl group, all while the other nitrogen is Boc-protected. This makes it an ideal reagent for introducing a sterically bulky, conformationally restricted amine into a molecule. This is particularly useful in medicinal chemistry to modulate target binding, improve metabolic stability, or alter the overall shape and physicochemical properties of a drug candidate .

Technical Documentation Hub

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